
N-(diethylsulfamoyl)-N-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diethylsulfamoyl)-N-methylcyclohexanamine, also known as DESM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESM belongs to the class of amine compounds and has been shown to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(diethylsulfamoyl)-N-methylcyclohexanamine is not fully understood. It has been suggested that this compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit unique biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(diethylsulfamoyl)-N-methylcyclohexanamine has several advantages for lab experiments. It exhibits high selectivity and potency, which makes it a useful tool for investigating the role of serotonin and norepinephrine in the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, which limits its translational potential.
Direcciones Futuras
There are several future directions for research on N-(diethylsulfamoyl)-N-methylcyclohexanamine. One area of interest is investigating the potential use of this compound in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. Another area of interest is investigating the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound has significant potential for further research in the field of neuroscience.
Métodos De Síntesis
N-(diethylsulfamoyl)-N-methylcyclohexanamine is synthesized through a multistep process that involves the reaction of cyclohexanone with methylamine followed by N-methylation and sulfamoylation with diethylsulfate. The final product is obtained through a purification process involving recrystallization and column chromatography. The synthesis method of this compound has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(diethylsulfamoyl)-N-methylcyclohexanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. The unique biochemical and physiological effects of this compound make it a promising candidate for further research in the field of neuroscience.
Propiedades
IUPAC Name |
N-(diethylsulfamoyl)-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-4-13(5-2)16(14,15)12(3)11-9-7-6-8-10-11/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTGRVWDDKBVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
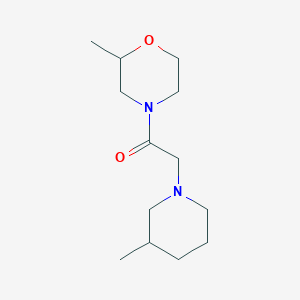
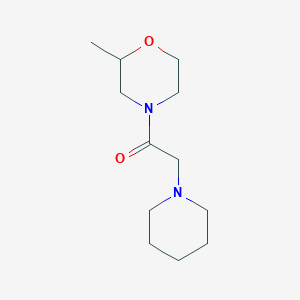
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

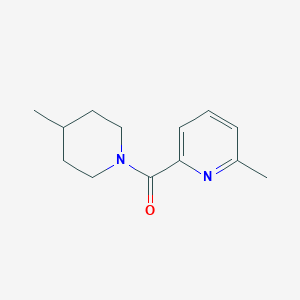
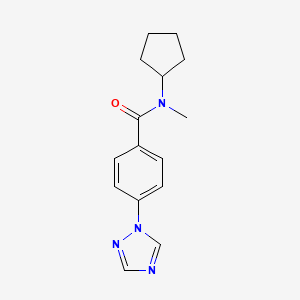
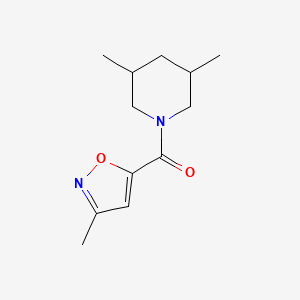
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

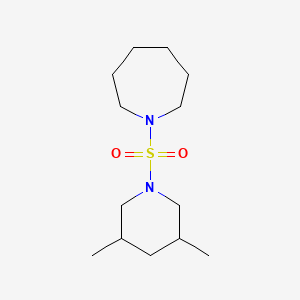
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
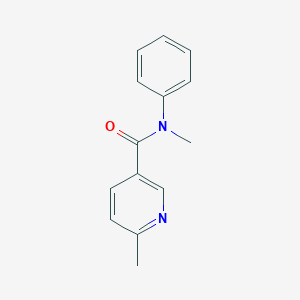
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
